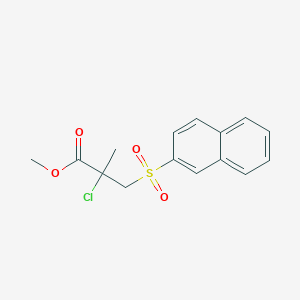![molecular formula C17H29NO2 B11053112 2,6-dimethyl-4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]morpholine](/img/structure/B11053112.png)
2,6-dimethyl-4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-DIMETHYL-4-[3-(2,6,6-TRIMETHYLTETRAHYDRO-2H-PYRAN-2-YL)-2-PROPYNYL]MORPHOLINE is a complex organic compound that belongs to the class of morpholine derivatives This compound is characterized by its unique structure, which includes a morpholine ring substituted with a propargyl group and a tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DIMETHYL-4-[3-(2,6,6-TRIMETHYLTETRAHYDRO-2H-PYRAN-2-YL)-2-PROPYNYL]MORPHOLINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydropyran Moiety: The tetrahydropyran ring can be synthesized through the cyclization of appropriate diols or by using cyclization agents such as camphorsulfonic acid.
Morpholine Ring Formation: The final step involves the formation of the morpholine ring by reacting the propargylated tetrahydropyran with a suitable amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Large-scale production typically employs continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,6-DIMETHYL-4-[3-(2,6,6-TRIMETHYLTETRAHYDRO-2H-PYRAN-2-YL)-2-PROPYNYL]MORPHOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propargyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halide or amine derivatives.
Scientific Research Applications
2,6-DIMETHYL-4-[3-(2,6,6-TRIMETHYLTETRAHYDRO-2H-PYRAN-2-YL)-2-PROPYNYL]MORPHOLINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,6-DIMETHYL-4-[3-(2,6,6-TRIMETHYLTETRAHYDRO-2H-PYRAN-2-YL)-2-PROPYNYL]MORPHOLINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,6-DIMETHYL-4-[3-(2,6,6-TRIMETHYLTETRAHYDRO-2H-PYRAN-2-YL)-2-BUTYNYL]MORPHOLINE: Similar structure but with a butynyl group instead of a propargyl group.
2,6-DIMETHYL-4-[3-(2,6,6-TRIMETHYLTETRAHYDRO-2H-PYRAN-2-YL)-2-ETHYNYL]MORPHOLINE: Similar structure but with an ethynyl group instead of a propargyl group.
Uniqueness
The uniqueness of 2,6-DIMETHYL-4-[3-(2,6,6-TRIMETHYLTETRAHYDRO-2H-PYRAN-2-YL)-2-PROPYNYL]MORPHOLINE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the propargyl group and the tetrahydropyran ring makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C17H29NO2 |
|---|---|
Molecular Weight |
279.4 g/mol |
IUPAC Name |
2,6-dimethyl-4-[3-(2,6,6-trimethyloxan-2-yl)prop-2-ynyl]morpholine |
InChI |
InChI=1S/C17H29NO2/c1-14-12-18(13-15(2)19-14)11-7-10-17(5)9-6-8-16(3,4)20-17/h14-15H,6,8-9,11-13H2,1-5H3 |
InChI Key |
SMDJPRWUUWXCAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)CC#CC2(CCCC(O2)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3,4-dimethoxyphenyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B11053032.png)

![2-(5-cyclopropyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11053038.png)
![N~2~-(4-chlorobenzyl)-N-(2,6-dibromo-4-nitrophenyl)-N~2~-[2-hydroxy-2-(4-nitrophenyl)ethyl]glycinamide](/img/structure/B11053048.png)
![ethyl 4-{3-[4-(cyanomethoxy)phenyl]-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl}benzoate](/img/structure/B11053066.png)
![ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11053073.png)
![N-(4,6-dimethyl[1,2]thiazolo[5,4-b]pyridin-3-yl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide](/img/structure/B11053076.png)
![3-(4-methoxyphenyl)-5-octyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11053079.png)
![2-Amino-4-cyano-1-[2-(1H-indol-3-YL)ethyl]-6A-methyl-5-oxo-1,5,6,6A-tetrahydropyrrolo[2,3-B]pyrrol-3-YL cyanide](/img/structure/B11053080.png)
![N-(diaminomethylidene)-4-{2-(3-fluorophenyl)-3-[(4-fluorophenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B11053082.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide](/img/structure/B11053084.png)
![ethyl {[4-cyano-3-(dicyanomethylidene)-5-{[(E)-(dimethylamino)methylidene]amino}-2-(4-methoxyphenyl)-2,3-dihydrofuran-2-yl]sulfanyl}acetate](/img/structure/B11053087.png)
![4-[(E)-(hydroxyimino)methyl]-2-methoxy-6-nitrophenol](/img/structure/B11053088.png)
![N-{4-[(4-methylpiperidin-1-yl)carbonyl]phenyl}-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B11053098.png)
